2-Chlorophenol

Catalog No.
S594321
CAS No.
95-57-8
M.F
C6H5ClO
C6H5ClO
C6H4ClOH
M. Wt
128.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chlorophenol

CAS Number

95-57-8

Product Name

2-Chlorophenol

IUPAC Name

2-chlorophenol

Molecular Formula

C6H5ClO
C6H5ClO
C6H4ClOH

Molecular Weight

128.55 g/mol

InChI

InChI=1S/C6H5ClO/c7-5-3-1-2-4-6(5)8/h1-4,8H

InChI Key

ISPYQTSUDJAMAB-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)O)Cl

Solubility

10 to 50 mg/mL at 59 °F (NTP, 1992)
Sol in ethanol, ethyl ether; slightly soluble in chloroform; very sol in benzene
Sol in aqueous sodium hydroxide, alcohol, ether
2.85 PARTS SOL IN 100 PARTS WATER @ 20 °C
Freely soluble in alcohol, ether, caustic alkali solutions
For more Solubility (Complete) data for 2-CHLOROPHENOL (6 total), please visit the HSDB record page.
Solubility in water, g/100ml at 20 °C: 2.85

Synonyms

2-chlorophenol, 2-monochlorophenol, o-chlorophenol, o-monochlorophenol, ortho-chlorophenol, ortho-monochlorophenol

Canonical SMILES

C1=CC=C(C(=C1)O)Cl
  • A Model Pollutant

    Due to its presence in industrial waste and environmental contamination, 2-Chlorophenol serves as a model compound for studying environmental remediation techniques. Researchers investigate methods for its removal from water and soil, such as adsorption processes [], biodegradation by microorganisms [], and advanced oxidation techniques [].

  • Understanding Adsorption Behavior

    The interaction of 2-Chlorophenol with various surfaces is of scientific interest. Studies examine how factors like pH and surface properties influence its adsorption onto materials like silica []. This knowledge helps develop better strategies for water purification and wastewater treatment.

  • Development of Sensors

    The unique chemical structure of 2-Chlorophenol allows for its detection in environmental samples. Researchers are exploring the use of 2-Chlorophenol for developing sensors based on molecular imprinting or other techniques []. These sensors could be crucial for monitoring water quality and environmental pollution.

  • Organic Synthesis

    While not a final product itself, 2-Chlorophenol acts as a valuable intermediate in the synthesis of various organic compounds. Researchers utilize it in the production of pharmaceuticals, agrochemicals, and specialty chemicals [].

2-Chlorophenol is an aromatic organic compound with the molecular formula C₆H₄ClO. It is characterized by a chlorinated phenolic structure where a chlorine atom is substituted at the second position of the phenol ring. This compound appears as a colorless to amber liquid, possessing a strong, unpleasant odor. It has a density of approximately 1.265 g/cm³ and is moderately volatile, with a boiling point around 175 °C (347 °F) and a melting point of approximately 7 °C (46 °F) .

2-Chlorophenol is soluble in water and can dissolve slowly, making it relevant in various environmental contexts, particularly concerning its behavior in soil and water systems following spills . It is classified as toxic, corrosive, and flammable, necessitating careful handling and storage under controlled conditions .

2-Chlorophenol is a hazardous compound. It is toxic if inhaled, swallowed, or absorbed through the skin []. Exposure can cause irritation and burns to the eyes, skin, and respiratory tract. Additionally, it is classified as harmful to aquatic life.

  • Toxicity:

    • Oral LD50 (rat): 242 mg/kg [] (LD50 is the dose required to kill 50% of a test population)
    • Dermal LD50 (rabbit): >2000 mg/kg []
  • Flammability

    Flammable liquid with a flash point of 69 °C [].

  • Reactivity

    Can react violently with strong oxidizing agents [].

Typical of chlorinated phenols. Notably, it can undergo oxidation reactions, particularly in supercritical water environments where it reacts with hydroxyl radicals to form various products such as chlorohydroquinone and other dichlorophenols . The oxidation process can be influenced by temperature and pressure, leading to different molar yields of products based on experimental conditions.

In addition to oxidation, 2-Chlorophenol can react with bases in exothermic neutralization reactions. It is also known to form ethers, esters, and salts when reacting with metals and amines .

The biological activity of 2-Chlorophenol has been studied primarily concerning its toxicity. It can cause significant health effects upon exposure, including irritation of the skin and respiratory system. In laboratory studies involving animals, high doses have resulted in symptoms such as restlessness, increased breathing rates, tremors, and even death .

Furthermore, 2-Chlorophenol has been noted for its potential mutagenic effects, although it has largely been replaced by other antiseptics in medical applications due to safety concerns .

2-Chlorophenol is typically synthesized through the chlorination of phenol. This process involves the substitution of a hydrogen atom on the phenolic ring with a chlorine atom using chlorine gas or other chlorinating agents under controlled conditions. The reaction can be performed using various methods including:

  • Direct Chlorination: Chlorine gas is directly introduced into phenol at elevated temperatures.
  • Electrophilic Aromatic Substitution: Chlorine is introduced using Lewis acids as catalysts to facilitate the substitution reaction.

These methods allow for the production of 2-Chlorophenol alongside other chlorinated phenols depending on reaction conditions .

2-Chlorophenol serves multiple purposes across various industries:

  • Chemical Intermediate: It is used in the production of phenolic resins and other chemical compounds.
  • Solvent: Employed as a solvent in polyester fiber production.
  • Biocide: Historically used as an antiseptic and disinfectant, though its use has declined due to safety concerns.
  • Research: Utilized in laboratories for studying reaction mechanisms involving chlorinated compounds .

Interaction studies involving 2-Chlorophenol often focus on its reactivity with other chemicals. For instance:

  • Reactivity with Hydroxyl Radicals: Studies have shown that 2-Chlorophenol reacts significantly with hydroxyl radicals under supercritical water conditions, which has implications for its degradation in environmental contexts .
  • Compatibility with Other Chemicals: It is incompatible with strong oxidizers and acid chlorides, indicating that care must be taken when handling it alongside these substances .

Several compounds are structurally similar to 2-Chlorophenol. Below is a comparison highlighting their unique characteristics:

Compound NameMolecular FormulaKey Characteristics
2-BromophenolC₆H₄BrOSimilar structure but with bromine; used in synthesis
4-ChlorophenolC₆H₄ClOChlorine at the para position; less toxic than 2-chlorophenol
PhenolC₆H₆OParent compound; less reactive than chlorinated derivatives
2,4-DichlorophenolC₆H₄Cl₂OTwo chlorine substituents; more potent biocide

Each of these compounds exhibits distinct physical and chemical properties that influence their applications and interactions within biological systems. 2-Chlorophenol's unique position as a meta-substituted chlorinated phenol contributes to its specific reactivity patterns and biological effects compared to its analogs .

Physical Description

2-chlorophenol appears as a colorless to amber liquid with an unpleasant, penetrating odor. Density 1.265 g / cm3. Sinks in water and slowly dissolves. Freezing point 7 °C (46 °F). Boiling point 175 °C (347 °F).
Chlorophenols, liquid is a colorless to yellow-brown liquid with an unpleasant penetrating odor. Toxic by ingestion. Used to make other chemicals.
Colorless to yellow-brown liquid with an unpleasant odor; [Hawley] Sensitive to light and moisture; [CHEMINFO] Faintly yellow clear liquid with a stench; [Sigma-Aldrich MSDS]
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Light amber liquid
Colorless to yellow brown liquid

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

128.0028925 g/mol

Monoisotopic Mass

128.0028925 g/mol

Boiling Point

347 to 349 °F at 760 mmHg (NTP, 1992)
174.9 °C at 760 mm Hg
175 °C

Flash Point

147 °F (NTP, 1992)
147 °F (NFPA, 2010)
64 °C
64 °C (147 °F) CLOSED CUP
64 °C c.c.

Heavy Atom Count

8

Taste

Strong medicinal taste and odor

Vapor Density

Relative vapor density (air = 1): 4.4

Density

1.25 at 77 °F (USCG, 1999) - Denser than water; will sink
1.2634 at 20 °C/4 °C
Relative density (water = 1): 1.3

LogP

2.15 (LogP)
log Kow = 2.15
2.15

Odor

Unpleasant penetrating odor
Carbolic odo

Odor Threshold

Odor Threshold Low: 0.0036 [mmHg]
[ICSC] Odor threshold (threshold concentration) from CHEMINFO
Odor detection in air: 1.8x10-4 mg/l (gas), in water: 1.24 ppm, chemically pure /Chlorophenol/
2 ug/L in water at 25 °C /Table/
10 ug/L in water at 20-22 °C /Table/
0.33 ug/L in water at 30 °C /Table/

Decomposition

When heated to decomposition it emits toxic fumes of /hydrogen chloride/.

Melting Point

48.2 °F (NTP, 1992)
9.8 °C
MP: 7 °C (ALPHA), 0 °C (BETA), 4.1 °C (GAMMA)
9.3-9.8 °C

UNII

K9KAV4K6BN

GHS Hazard Statements

Aggregated GHS information provided by 204 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.55%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

MEDICATION (VET): ANTISEPTIC

Mechanism of Action

The major mode of action of chlorophenols appears to be the uncoupling of oxidative phosphorylation. The strength of the uncoupling effect is related to the degree of chlorination: PCP is the strongest inhibitor of oxidative phosphorylation, MCP the weakest. To a lesser extent, inhibition of oxidative phosphorylation is affected by the positions of the chlorine atoms on the molecule. There appears to be a relationship between chlorination and the toxicity of PCP and T4CP, although there is no clear-cut relationship between the degree of chlorination and toxicityin MCP, DCP, and the T3CP series. /chlorophenols/

Vapor Pressure

1 mmHg at 53.8 °F ; 2.2 mmHg at 68 °F (NTP, 1992)
2.53 [mmHg]
2.53 mm Hg at 25 °C
Vapor pressure, Pa at 20 °C: 230

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Impurities

... Chlorinated 2-phenoxyphenols, chlorinated diphenylethers, and chlorinated dibenzofurans occur as impurities in technical grade of chlorophenols. /Chlorophenols/
AS A BY-PRODUCT IN PRODUCTION OF 4-CHLOROPHENOL BY DIRECT CHLORINATION OF PHENOL
The impurities include polychlorinated dibenzo-pdioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), polychlorinated phenoxyphenols, polychlorinated diphenyl ethers, polychlorinated benzenes, and polychlorinated biphenyls. Because the higher chlorinated phenols are produced at higher temperature, the contamination of the higher chlorinated phenols is greater than that of the lower chlorinated phenols. /Chlorophenols/

Other CAS

25167-80-0
95-57-8

Absorption Distribution and Excretion

A number of rabbit studies have shown that metabolism of the monochlorophenols is principally via conjugation. In /one/ study, groups of 6 rabbits were treated by gavage with 171.3 mg/kg of 2-CP or 4-CP emulsified in water as a single dose. For both isomers, the 24-hour urine analysis indicated that between 78.1 and 88.3% of the administered dose was excreted as the glucuronide, and between 12.8 and 20.6% of the administered dose was excreted as the ethereal sulfate. A total of 101.7 and 101.1% of the administered 2-CP or 4-CP doses, respectively, was accounted for as urinary glucuronide and sulfate conjugates.
... Absorbed from ... gastrointestinal tract & ... parenteral sites of injection. ... Excreted as conjugates of sulfuric & glucuronic acid. ... Urine darkens after standing. /Chlorophenols/
In general, chlorophenols are readily absorbed through the skin. Using the skin of the hairless mouse, aqueous solutions of 2-MCP, 2,4-DCP, and 2,4,6- T3CP readily penetrated the skin, provided that the compound was not ionized. In vitro studies on epidermal membranes from human skin taken at autopsy showed penetration by 2-MCP, 4-MCP, 2,4-DCP, and 2,4,6-T3CP. The lipophilic character of the solutes and their hydrogen-bonding capacity are the 2 main features determining this penetration.

Metabolism Metabolites

O-Chlorophenol yields o-chloroanisole in guinea pigs. /In rabbits/ o-chlorophenol yields 3-chlorocatechol. Yields o-chlorophenyl-beta-d-glucuronide & o-chlorophenyl sulfate. O-chlorophenol yields chloroquinol probably in rats.
The urinary and biliary excretion of (14)C-labeled o-chlorophenol were investigated in 12 species of freshwater fish when immersed in sublethal concentrations of the cmpd in the aquarium water for 48 hr. o-Chlorophenol sulfate and o-chlorophenol glucuronide were detected in both the aquarium water and the bile of all the fish species.
... Various chlorophenols are formed as intermediate metabolites during the microbiological degradation of the herbicides 2,4-D & 2,4,5-T and the pesticides Silvex, Ronnel, lindane, and benzene hexachloride. /Chlorophenols/
Mammalian metabolism of chlorobenzene yields 2-chlorophenol as /one of/ the major products.
Absorption of 2-chlorophenol is favored in the stomach and the intestine. Absorption through the gastrointestinal tract is by simple diffusion and is expected to be both rapid and virtually complete.The metabolism of the 2-chlorophenol is principally via conjugation. The principal metabolite excreted is the glucuronide. Other metabolites are sulfate conjugates such as the ethereal sulfate. The metabobites are excreted in urine (L159).

Wikipedia

2-Chlorophenol

Biological Half Life

0.42 Days

Use Classification

Hazard Classes and Categories -> Flammable - 2nd degree

Methods of Manufacturing

FROM DIAZOTIZED O-CHLOROANILINE; FROM PHENOL; CIS-TRANS EQUILIBRIA IN O-HALOPHENOLS.
o-Chlorocumenes are oxidized to peroxides and then hydrated to produce o-chlorophenol.
o-Chlorophenol is produced in 22% yields from the reaction of chlorine monoxide with phenol in carbon tetrachloride.
Chlorination of phenol
For more Methods of Manufacturing (Complete) data for 2-CHLOROPHENOL (8 total), please visit the HSDB record page.

General Manufacturing Information

Phenol, 2-chloro-: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.
2-Chlorophenol, in its molecular form is converted into pyrocatechol ... in the anionic form ... it is reduced in a cyclopentadienic acid which dimerizes according to a Diels-Alder reaction.
Distributed by Aldrich

Analytic Laboratory Methods

AN ANALYTICAL METHOD IS DESCRIBED FOR CAPILLARY GAS CHROMATOGRAPHIC DETERMINATION, AFTER DERIVATIZATION, OF 19 INDIVIDUAL CHLOROPHENOLS (INCLUDING 2-, 3-, & 4-CHLOROPHENOLS). MINIMUM DETECTABLE AMT FOR MONOCHLOROPHENOLS WAS 2 UG/L. RIVER RHINE & DUTCH SURFACE WATERS WERE ANALYZED.
A method is presented for the simultaneous determination of a wide range of carboxylic acids and phenols, one being 2-chlorophenol, in water. Extractive alkylation is used with the tetrabutylammonium ion as counter ion and pentafluorobenzylbromide as alkylating agent. Extracts are analyzed by glass capillary gas chromatography and electron capture detection. Using a 1 ml water sample, the detection limit is 1-10 ug/l.
Detection of 2-chlorophenol in water samples was determined as 4-aminoantipyrene derivative by high performance liquid chromatography.
A reversed phase HPLC (high pressure liquid chromatography) method for resolution of phenolic compounds (pollutants) was presented. A new derivatization reaction was developed employing diazotized 4-amino-benzonitrile, which reacted also with p-substituted phenols. The products of the reaction could be extracted in n-butanol, allowing preconcentration and clean-up steps.
For more Analytic Laboratory Methods (Complete) data for 2-CHLOROPHENOL (20 total), please visit the HSDB record page.

Clinical Laboratory Methods

A hydrolyzed urine sample (human) is analyzed by gas chromatography and liquid chromatography with electrochemical detection and the results compared. The method is sensitive to chlorophenols at the low ppb range. /Chlorophenols/
Detection of trace chlorophenol residues in biological samples by quadrupole mass spectrometry with selected ion monitoring is described. Phenol concn as low as 1.0 pmol/ml urine (human) gave peaks that were readily discernible by selected ion monitoring. /Chlorophenols/
GAS CHROMATOGRAPHIC DETERMINATION OF PHENOLIC COMPOUNDS ... IN URINE OF INDUSTRIALLY EXPOSED WORKERS WAS PERFORMED BY GC ON GLASS COLUMN CONTAINING 60/80 MESH TENAX GC USING FLAME IONIZATION DETECTORS. THE DETECTION LIMITS IN URINE RANGE FROM 0.1 MG/L URINE FOR PHENOL TO 1 MG/L FOR THE DI & TRICHLOROPHENOLS. /CHLORINATED PHENOLIC CMPD/
CHLORINATED PHENOLS IN URINE ARE ISOLATED BY SORPTION ONTO SMALL COLUMN OF MACRORETICULAR RESIN. THE PHENOLS WERE ELUTED FROM COLUMN WITH 2-PROPANOL IN HEXANE; SOLN CONCENTRATED & THE PHENOLS WERE SEPARATED & ANALYZED BY GC. /CHLORINATED PHENOLS/

Storage Conditions

Store in tightly closed containers in a cool, well ventilated area. Metal containers involving the transfer of this chemical should be grounded and bonded. Where possible, automatically pump liquid from drums or other storage containers to precess containers. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only non-sparking tools and equipment, especially when opening and closing containers of this chemical. Sources of ignition such as smoking and open flames, are prohibited where this chemical is used, handled, or stored in a manner that could create a potential fire or explosion hazard. /Monochlorophenols/

Interactions

Tumor incidence incr (69%) in rats receiving 2-chlorophenol (5 ppm) and ethylnitrosourea, as compared to 58% for rats receiving ethylnitrosourea only. The effects of 2-chlorophenol on reproduction might be related to the transplacental transfer of 2-chlorophenol.

Dates

Modify: 2023-08-15

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